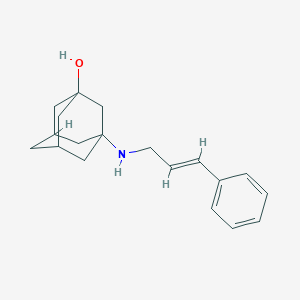![molecular formula C15H17NOS B271957 N-allyl-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B271957.png)
N-allyl-N-[4-(2-thienylmethoxy)benzyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N-[4-(2-thienylmethoxy)benzyl]amine, also known as TAT2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAT2 is a small molecule that has been shown to have a high affinity for sigma-2 receptors, which are known to play a role in various physiological processes.
Mecanismo De Acción
The mechanism of action of N-allyl-N-[4-(2-thienylmethoxy)benzyl]amine is not fully understood, but it is believed to involve the activation of sigma-2 receptors. Sigma-2 receptors are known to play a role in various physiological processes, including cell proliferation, apoptosis, and neuroprotection. This compound has been shown to have a high affinity for sigma-2 receptors, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection, and anti-inflammatory effects. This compound has also been shown to have analgesic properties and can reduce pain in animal models. Additionally, this compound has been shown to have a low toxicity profile, which makes it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-allyl-N-[4-(2-thienylmethoxy)benzyl]amine is its high affinity for sigma-2 receptors, which makes it a promising candidate for therapeutic applications. Additionally, this compound has a low toxicity profile, which makes it a safe candidate for further research. However, one of the limitations of this compound is its limited availability, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for research on N-allyl-N-[4-(2-thienylmethoxy)benzyl]amine. One area of research is the development of this compound analogs that may have improved therapeutic properties. Another area of research is the investigation of the mechanism of action of this compound, which may lead to a better understanding of its therapeutic effects. Additionally, further research is needed to determine the efficacy of this compound in various disease models and to determine its potential side effects.
Métodos De Síntesis
The synthesis of N-allyl-N-[4-(2-thienylmethoxy)benzyl]amine involves a multistep process that starts with the reaction of 2-thiophenemethanol with 4-bromobenzyl chloride to form 4-(2-thienylmethoxy)benzyl chloride. The resulting product is then reacted with allylamine in the presence of a base to produce this compound (this compound). The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-allyl-N-[4-(2-thienylmethoxy)benzyl]amine has been shown to have potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects and can reduce inflammation in the brain. Additionally, this compound has been shown to have analgesic properties and can reduce pain in animal models.
Propiedades
Fórmula molecular |
C15H17NOS |
|---|---|
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C15H17NOS/c1-2-9-16-11-13-5-7-14(8-6-13)17-12-15-4-3-10-18-15/h2-8,10,16H,1,9,11-12H2 |
Clave InChI |
PTEDCTBMLQDDLZ-UHFFFAOYSA-N |
SMILES |
C=CCNCC1=CC=C(C=C1)OCC2=CC=CS2 |
SMILES canónico |
C=CCNCC1=CC=C(C=C1)OCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine](/img/structure/B271879.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B271882.png)
![3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol](/img/structure/B271883.png)
![3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271885.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol](/img/structure/B271888.png)
![3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol](/img/structure/B271889.png)
![1-[3-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B271891.png)
![1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone](/img/structure/B271892.png)
![1-{3-[(4-Methoxybenzyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271894.png)
![1-{3-[(2-Methoxybenzyl)amino]propyl}pyrrolidin-2-one](/img/structure/B271895.png)
![1-{3-[(1-Naphthylmethyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271896.png)
![1-{3-[(Thiophen-2-ylmethyl)amino]propyl}pyrrolidin-2-one](/img/structure/B271897.png)